2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide

Catalog No.
S11558147
CAS No.
M.F
C17H21N3O2
M. Wt
299.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylace...

Product Name

2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-cyclopentylacetamide

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

InChI

InChI=1S/C17H21N3O2/c1-12(21)18-15-7-4-8-16-14(15)9-10-20(16)11-17(22)19-13-5-2-3-6-13/h4,7-10,13H,2-3,5-6,11H2,1H3,(H,18,21)(H,19,22)

InChI Key

YDEOBVDXWNCFLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCC3

2-[4-(Acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide is a synthetic organic compound characterized by its unique structure, which includes an indole core and a cyclopentylacetamide moiety. The molecular formula for this compound is C17H21N3O2C_{17}H_{21}N_{3}O_{2}, with a molecular weight of 299.37 g/mol. This compound is part of a broader class of indole derivatives, which are widely recognized for their diverse biological activities, making them of significant interest in medicinal chemistry and drug development .

The chemical reactivity of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide can be explored through various synthetic routes, including:

  • Formation of the Indole Core: This can be achieved via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Acetylation: The indole derivative undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.
  • Amidation: The final step involves reacting the acetylated indole with cyclopentylamine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the cyclopentylacetamide moiety.

These reactions highlight the compound's potential for further derivatization to yield novel derivatives with enhanced biological properties.

Indole derivatives, including 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide, are known for their significant biological activities. This particular compound has been investigated for:

  • Anticancer Activity: Compounds with indole structures often exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects: Indole derivatives have shown promise in inhibiting bacterial and fungal growth, suggesting potential applications in antimicrobial therapy .

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide typically involves multiple steps:

  • Indole Core Synthesis: Using Fischer indole synthesis.
  • Acetylation: Conducted with acetic anhydride and pyridine.
  • Amidation: Involves coupling the acetylated indole with cyclopentylamine using EDCI as a coupling agent.

This multi-step process allows for the precise construction of the desired compound while maintaining high yields and purity .

The applications of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide span various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.
  • Biological Research: The compound is utilized in studies focusing on indole interactions with biological targets, aiding in understanding binding affinities and mechanisms.
  • Material Science: Given its unique chemical properties, it may also find applications in developing new materials such as polymers and dyes .

Interaction studies involving 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide focus on its binding affinities to various biological targets. The indole core can mimic tryptophan's structure, allowing it to interact with tryptophan-binding proteins and potentially modulate their activity. The acetylamino group enhances binding through hydrogen bonding, while the cyclopentylacetamide moiety provides hydrophobic interactions that stabilize the compound-protein complex .

Several compounds share structural similarities with 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide. These include:

Compound NameMolecular FormulaKey Differences
2-[4-(Amino)-1H-indol-1-yl]-N-cyclohexylacetamideC17H22N3OC_{17}H_{22}N_{3}OContains an amino group instead of an acetylamino group.
2-[4-(Acetylamino)-1H-indol-1-yl]-N-cyclohexylacetamideC17H23N3O2C_{17}H_{23}N_{3}O_{2}Features a cyclohexyl group instead of cyclopentyl.
2-[4-(Acetylamino)-1H-indol-1-yl]-N-cyclooctylacetamideC20H27N3O2C_{20}H_{27}N_{3}O_{2}Contains a larger cyclooctyl group, affecting its biological activity and properties.

Uniqueness

The uniqueness of 2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclopentylacetamide lies in its specific combination of the indole core with the cyclopentylacetamide moiety. This structural configuration may lead to unique biological activities and chemical properties that distinguish it from similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

299.16337692 g/mol

Monoisotopic Mass

299.16337692 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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